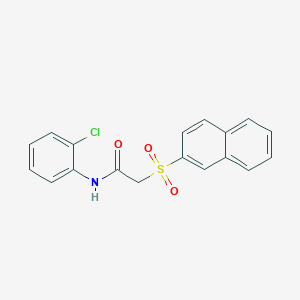![molecular formula C21H16BrN3O2S B285653 3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide](/img/structure/B285653.png)
3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide is a chemical compound that has attracted the attention of many researchers due to its potential applications in scientific research. This compound is known for its unique properties that make it suitable for use in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound can be used to develop new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In biochemistry, it can be used to study the interactions between proteins and other biomolecules. In pharmacology, it can be used to investigate the mechanism of action of drugs and their effects on the body.
Mécanisme D'action
The mechanism of action of 3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide is not yet fully understood. However, it is believed to act as a potent inhibitor of certain enzymes that are involved in various biological processes. This compound may also interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. This compound may also have neuroprotective effects and improve cognitive function in certain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide in lab experiments is its high potency and specificity. This compound can be used in small concentrations to achieve significant effects. However, one of the limitations of using this compound is its high cost and limited availability.
Orientations Futures
There are many future directions for the research and development of 3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its interactions with specific proteins and biomolecules to gain a better understanding of its mechanism of action. Additionally, this compound can be modified to improve its pharmacokinetic properties and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide involves the reaction of 2-bromo-5-(2-naphthyl)-1,3,4-oxadiazole with 2-mercapto-N-(1-naphthyl)propanamide. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The purity and yield of the product can be improved by using different purification techniques.
Propriétés
Formule moléculaire |
C21H16BrN3O2S |
|---|---|
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
3-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C21H16BrN3O2S/c22-17-10-4-3-9-16(17)20-24-25-21(27-20)28-13-12-19(26)23-18-11-5-7-14-6-1-2-8-15(14)18/h1-11H,12-13H2,(H,23,26) |
Clé InChI |
YYMOFUOATHTJGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSC3=NN=C(O3)C4=CC=CC=C4Br |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSC3=NN=C(O3)C4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-chlorophenyl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285574.png)
![3-[(4-tert-butylphenyl)sulfanyl]-N-ethylpropanamide](/img/structure/B285575.png)
![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)


![1-(4-Tert-butylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B285580.png)

![2-[1-(Benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B285585.png)
![N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285586.png)

![N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B285590.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B285593.png)